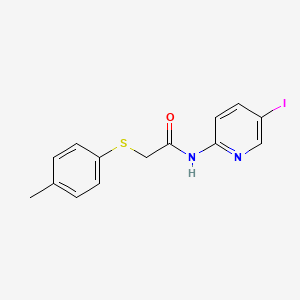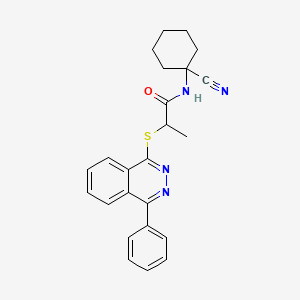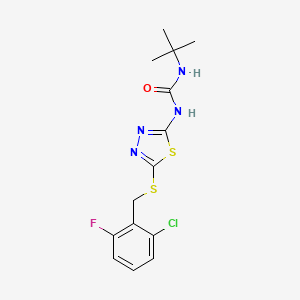![molecular formula C15H10Cl2N2OS B3018815 (2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-08-6](/img/structure/B3018815.png)
(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one is a derivative of 1,4-benzothiazin-3-one, which is a scaffold that has been explored for its potential in synthesizing various derivatives with potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for interaction with biological systems.
Synthesis Analysis
The synthesis of 1,4-benzothiazin-2-yl derivatives, which are structurally related to the compound , has been reported through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines . This process involves the use of triethylamine and results in a variety of derivatives, indicating that the synthesis of this compound could potentially follow a similar pathway, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazinone derivatives is characterized by the presence of a 1,4-benzothiazin-3-one core, which is a bicyclic system containing both benzene and thiazine rings. The presence of chloro substituents and the anilino methylidene moiety in the compound suggests that it would exhibit distinct electronic and steric characteristics, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,4-benzothiazin-2-yl derivatives has been explored in the context of their reaction with enamines . These reactions typically occur at the β-carbon atom and can lead to a variety of products, depending on the substituents and reaction conditions. Acidic hydrolysis of related compounds has been shown to result in rearrangements, suggesting that the compound may also undergo interesting transformations under acidic conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related 1,4-benzothiazin-2-yl derivatives have been synthesized and studied for their antimicrobial activity . The presence of chloro and other substituents on the benzothiazine ring and the benzoyl moiety has been found to influence the antimicrobial activity of these compounds. This suggests that the physical and chemical properties of the substituents on the benzothiazine core are crucial for the biological activity of these molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. This involves the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines, resulting in a variety of derivatives with potential applications in medicinal and organic chemistry (Nazarenko et al., 2008).
Synthesis of Novel Compounds
- Research has been conducted on synthesizing new tricyclic 1,4‐Benzothiazinones. This involves complex chemical reactions starting from 2-Aminothiophenol and leading to the formation of novel tricyclic compounds, highlighting the versatility of benzothiazinone derivatives in synthesizing new molecular structures (Deshmukh et al., 2003).
Antioxidant and Antimicrobial Activities
- The compound has been explored for its antioxidant and antimicrobial properties. Novel derivatives such as N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have been synthesized and tested for their superoxide scavenging and antimicrobial activities. This suggests potential applications in developing antimicrobial and antioxidant agents (Ahmad et al., 2012).
Antimicrobial Agent Development
- The derivatives of 1,4-benzothiazine have been synthesized and evaluated for their antimicrobial activity. This research is indicative of the potential use of such compounds in the development of new antimicrobial agents, with some showing promising results against various bacterial strains (Armenise et al., 2012).
Pharmacological Applications
- Some studies have delved into the synthesis and reactions of 1,4-benzothiazine derivatives and their potential biological activities. This includes the examination of their antitumor and antimicrobial properties, suggesting their applicability in developing therapeutic agents (Abbas & Farghaly, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-5-6-12-13(7-9)21-14(15(20)19-12)8-18-11-4-2-1-3-10(11)17/h1-8,18H,(H,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNUYJHNNAABGD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)
![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)
![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3018745.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)
